molecular formula C16H23N3O3 B13872272 N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide

N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide

Cat. No.: B13872272
M. Wt: 305.37 g/mol
InChI Key: FRRQBNNXQHXMNA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide typically involves the reaction of 3,4-dimethoxyphenylpiperazine with prop-2-enyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide

InChI

InChI=1S/C16H23N3O3/c1-4-7-18-8-10-19(11-9-18)16(20)17-13-5-6-14(21-2)15(12-13)22-3/h4-6,12H,1,7-11H2,2-3H3,(H,17,20)

InChI Key

FRRQBNNXQHXMNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC=C)OC

Origin of Product

United States

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